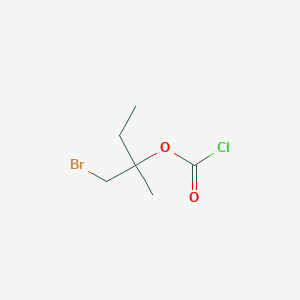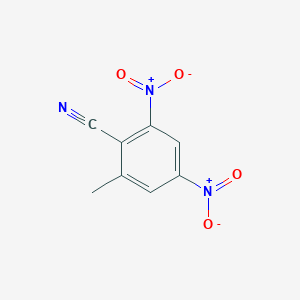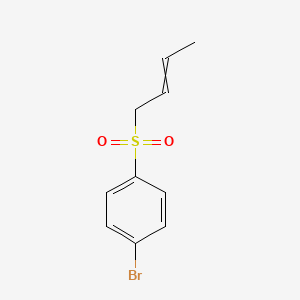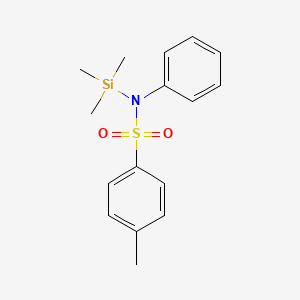![molecular formula C13H9ClN2O3 B14376003 Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- CAS No. 90284-74-5](/img/structure/B14376003.png)
Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- is a chemical compound with the molecular formula C13H9ClN2O3 It is a derivative of phenol, characterized by the presence of a chloro group at the 4-position and a nitrophenyl imino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- typically involves the reaction of 4-nitroaniline with 2-chloro-6-hydroxybenzaldehyde in the presence of ethanol and a few drops of glacial acetic acid. The mixture is refluxed for 6 hours, and the product is obtained after the evaporation of the solvent . The solid product is then dissolved in acetone, and the solution is evaporated slowly at room temperature to yield yellow needle crystals suitable for X-ray diffraction determination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield 2-nitrophenol and 4-nitrophenol, while bromination can produce 2,4,6-tribromophenol .
Scientific Research Applications
Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- involves its interaction with various molecular targets. The nitrophenyl imino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The chloro group can also affect the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-chloro-3-methyl-: This compound has a similar structure but with a methyl group instead of the nitrophenyl imino group.
Phenol, 4-chloro-2-methyl-: Another similar compound with a methyl group at the 2-position instead of the nitrophenyl imino group.
Uniqueness
Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]- is unique due to the presence of both the chloro and nitrophenyl imino groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other phenol derivatives.
Properties
CAS No. |
90284-74-5 |
|---|---|
Molecular Formula |
C13H9ClN2O3 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
4-chloro-2-[(3-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-4-5-13(17)9(6-10)8-15-11-2-1-3-12(7-11)16(18)19/h1-8,17H |
InChI Key |
LWSQMHHRODSMHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)
![1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B14375925.png)
![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)

![2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14375939.png)


![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)


![2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14375980.png)

![N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14375995.png)

